Cyclohexanone, hydrazone
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Overview
Description
Cyclohexanone, hydrazone is an organic compound with the molecular formula C6H12N2. It is a derivative of cyclohexanone, where the oxygen atom is replaced by a hydrazone group (N-NH2). This compound is part of the hydrazone family, which is known for its diverse applications in organic synthesis and medicinal chemistry .
Preparation Methods
Cyclohexanone, hydrazone can be synthesized through several methods:
Solution-based synthesis: This involves the reaction of cyclohexanone with hydrazine in an organic solvent.
Mechanosynthesis: This method involves grinding the reactants together without the use of solvents.
Solid-state melt reactions: In this method, the reactants are heated together until they melt and react to form the desired product.
Chemical Reactions Analysis
Cyclohexanone, hydrazone undergoes various chemical reactions:
Oxidation: It can be oxidized to form cyclohexanone oxime using oxidizing agents like hydrogen peroxide.
Substitution: The hydrazone group can undergo nucleophilic substitution reactions, where the hydrazone nitrogen is replaced by other nucleophiles.
Scientific Research Applications
Cyclohexanone, hydrazone has a wide range of applications in scientific research:
Biology: It has been studied for its potential antimicrobial and antitubercular activities.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanone, hydrazone involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. For example, the hydrazone group can form coordination bonds with metal ions, which can then interact with enzymes and other proteins, affecting their activity .
Comparison with Similar Compounds
Cyclohexanone, hydrazone is similar to other hydrazone compounds, such as benzaldehyde hydrazone and acetone hydrazone. it is unique in its ability to form stable six-membered ring structures, which can enhance its stability and reactivity . Other similar compounds include:
Benzaldehyde hydrazone: Derived from benzaldehyde and hydrazine.
Acetone hydrazone: Derived from acetone and hydrazine.
Cyclopentanone hydrazone: Derived from cyclopentanone and hydrazine.
This compound stands out due to its unique ring structure, which provides it with distinct chemical and physical properties.
Properties
IUPAC Name |
cyclohexylidenehydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c7-8-6-4-2-1-3-5-6/h1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKHYFYYSFYSNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NN)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336574 |
Source
|
Record name | Cyclohexanone, hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6156-08-7 |
Source
|
Record name | Cyclohexanone, hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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